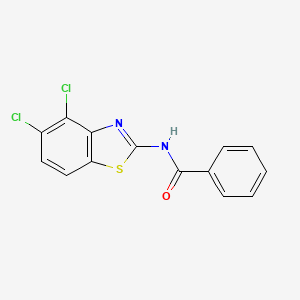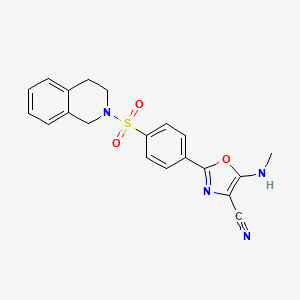
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, dyes, and materials science. The specific compound , with chloro substituents on the benzothiazole ring and a benzamide moiety, is likely to exhibit unique chemical and biological properties due to the presence of these functional groups.
Synthesis Analysis
The synthesis of related benzothiazole derivatives has been reported in several studies. For instance, the synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide was achieved through a condensation reaction involving 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, demonstrating the versatility of synthetic methods for such compounds . Although these methods do not directly describe the synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide, they provide insight into potential synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques can provide detailed information about the molecular conformation, substituent effects, and intermolecular interactions. For example, the crystal structures of two novel N-(benzothiazol-2-yl)benzamides were determined, revealing discrete dimers connected by hydrogen bonds and π-π stacking interactions . Such structural analyses are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of halogen substituents on the benzothiazole ring can influence the reactivity of the compound, potentially making it a precursor for further chemical transformations. For instance, the reactivity of the cyanomethylene functionality in a related compound was exploited to construct new heterocycles . The chemical behavior of N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide could be explored in similar reactions to synthesize novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. These properties can be predicted using computational methods such as ADMET predictions, which provide insights into absorption, distribution, metabolism, excretion, and toxicity . Additionally, the solubility, melting point, and stability of the compound can be determined experimentally. The presence of chloro substituents and the benzamide group in N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide would likely affect its physical properties, such as solubility in organic solvents and water, and its chemical properties, including reactivity and stability under various conditions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized and characterized, showing potential for metal complex formation and antibacterial activities against various strains (Obasi et al., 2017).
- Another study focused on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents, demonstrating significant activity against pathogenic strains (Bikobo et al., 2017).
Antitumor and Antimicrobial Activities
- A study designed and synthesized a biologically stable derivative of 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid, showing excellent in vivo inhibitory effect on tumor growth (Yoshida et al., 2005).
- The synthesis of new N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides was reported, showing psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities (Zablotskaya et al., 2013).
Other Applications
- The preparation of 1,3-benzothiazol-2-yl benzamides was studied, revealing potential as anticonvulsant agents without neurotoxicity or liver toxicity (Rana et al., 2008).
- A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives identified potential antidiabetic agents, highlighting a candidate drug for diabetes mellitus treatment (Nomura et al., 1999).
Direcciones Futuras
The future directions for “N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could involve further exploration of their antibacterial properties . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .
Mecanismo De Acción
Target of Action
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide, a derivative of benzothiazole, has been shown to interact with a wide range of biological targets. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, protein synthesis, and metabolic pathways.
Mode of Action
It is known that benzothiazole derivatives can inhibit the activity of their targets, leading to changes in the biological processes they regulate . For example, inhibition of DNA gyrase can prevent DNA replication, while inhibition of peptide deformylase can disrupt protein synthesis.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of dihydroorotase and dihydropteroate synthase can disrupt the synthesis of pyrimidines and folate, respectively, which are essential for DNA replication . Similarly, inhibition of enoyl acyl carrier protein reductase can affect fatty acid synthesis, while inhibition of aldose reductase can influence glucose metabolism .
Result of Action
The molecular and cellular effects of N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide’s action depend on the specific targets and pathways it affects. For instance, inhibition of DNA gyrase can lead to the cessation of DNA replication, resulting in cell death . Similarly, disruption of protein synthesis due to peptide deformylase inhibition can also lead to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide. For example, the compound’s stability and activity can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of specific enzymes or transporters, and the pH of different body compartments.
Propiedades
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-6-7-10-12(11(9)16)17-14(20-10)18-13(19)8-4-2-1-3-5-8/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAXFGQUQQOSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)
![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)
![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)

![(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3018334.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B3018335.png)


![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B3018339.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B3018340.png)
